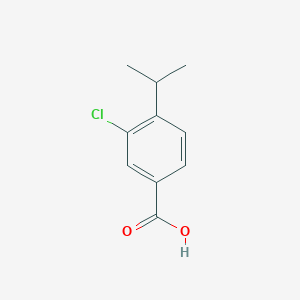

3-Chloro-4-(propan-2-yl)benzoic acid

Description

3-Chloro-4-(propan-2-yl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 3-position and an isopropyl group (propan-2-yl) at the 4-position of the aromatic ring. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents. The chlorine atom is electron-withdrawing, enhancing the acidity of the carboxylic acid group, while the bulky isopropyl group influences solubility and steric interactions in chemical or biological systems.

Properties

IUPAC Name |

3-chloro-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTIONOTZKDOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301284680 | |

| Record name | 3-Chloro-4-(1-methylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161622-06-6 | |

| Record name | 3-Chloro-4-(1-methylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161622-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(1-methylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-Chloro-4-(propan-2-yl)benzoic acid is utilized as a building block in organic synthesis. It can participate in various reactions, including:

- Esterification : Reacting with alcohols to form esters, which are valuable in the production of fragrances and flavorings.

- Substitution Reactions : Serving as a precursor for synthesizing more complex molecules through nucleophilic substitution.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product | Notes |

|---|---|---|

| Esterification | Isopropyl 3-chloro-4-(propan-2-yl)benzoate | Useful for producing functional polymers |

| Reduction | 3-Hydroxy-4-(propan-2-yl)benzoic acid | Important for pharmaceutical intermediates |

| Halogenation | Various halogenated derivatives | Enhances reactivity for further synthesis |

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound is being investigated for its potential as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be modified into compounds that exhibit biological activity.

Case Study: Antiviral Compounds Development

Research has shown that derivatives of benzoic acids can inhibit viral enzymes, making them promising candidates for antiviral drug development. For instance, modifications of similar compounds have been explored for their efficacy against SARS-CoV and MERS-CoV, indicating a potential pathway for developing antiviral agents based on the structure of this compound .

Agrochemical Applications

Role in Pesticide Formulation

This compound is also significant in the agrochemical industry, where it serves as an intermediate for synthesizing herbicides and insecticides. Its chlorinated structure enhances its efficacy against pests while maintaining a favorable environmental profile.

Table 2: Agrochemical Products Derived from this compound

| Product Type | Example Compound | Application |

|---|---|---|

| Herbicides | Chlorinated benzoic acid derivatives | Control of broadleaf weeds |

| Insecticides | Chlorinated aromatic compounds | Targeting specific pest populations |

Industrial Applications

Use in Polymer Chemistry

In polymer chemistry, this compound is explored as an intermediate for producing functional polymers such as polyamides and polyesters. These materials are essential in various applications, including textiles and packaging.

Case Study: Functional Polymers Development

Research indicates that incorporating this compound into polymer formulations can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Mechanism of Action

The mechanism by which 3-Chloro-4-(propan-2-yl)benzoic acid exerts its effects depends on its specific application. For instance, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key physicochemical data for 3-chloro-4-(propan-2-yl)benzoic acid and its analogs:

Key Observations:

- Acidity: The electron-withdrawing chlorine in the target compound increases acidity compared to analogs with electron-donating groups (e.g., 4-hydroxy or phenoxymethyl substituents). The trifluoromethyl group (CF₃) in C₈H₄ClF₃O₂ further enhances acidity due to stronger electron withdrawal .

- Solubility: Bulky substituents like isopropyl or phenoxymethyl may decrease aqueous solubility, whereas polar groups (e.g., hydroxyl in C₁₀H₁₂O₃) improve it .

Structural Modifications and Reactivity

- Functional Group Interplay : The trifluoromethyl group in C₈H₄ClF₃O₂ introduces strong electron withdrawal, making the compound more reactive in nucleophilic aromatic substitution compared to the isopropyl-substituted target .

- Synthetic Challenges: The presence of multiple substituents (e.g., phenoxymethyl in C₁₇H₁₈O₃) complicates purification, as seen in processes requiring rigorous impurity control .

Biological Activity

3-Chloro-4-(propan-2-yl)benzoic acid is a benzoic acid derivative notable for its unique chemical structure, which includes a carboxylic acid group and a chloro substituent. This compound has garnered interest in various fields, including medicinal chemistry, biochemistry, and agrochemicals, due to its potential biological activities.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. Its carboxylic acid group enhances its reactivity compared to analogs lacking this functional group.

The biological activity of this compound can be attributed to its ability to act as both an inhibitor and a substrate for specific enzymes. This interaction is critical in biochemical studies aimed at understanding metabolic pathways and enzyme-substrate dynamics.

Antiviral Activity

Research indicates that derivatives of benzoic acid can exhibit inhibitory effects against viruses such as SARS-CoV and MERS-CoV. For instance, the presence of a carboxylate moiety in similar compounds has been shown to destabilize the oxyanion hole in the viral protease, enhancing antiviral activity .

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| 3f | 16.4 ± 0.7 | Inhibits SARS-CoV 3CL pro |

| 3g | 6.4 ± 1.2 | More potent than 3f; critical carboxylate presence |

Enzyme Modulation

Studies have demonstrated that benzoic acid derivatives can activate key protein degradation systems in cells. For example, compounds derived from Bjerkandera adusta have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are essential for maintaining cellular protein homeostasis .

| Compound | Activation Level (%) | Enzyme Target |

|---|---|---|

| Compound 1 | 467.3 ± 3.9 | Cathepsins B and L |

| Compound 3 | Highest bioactivity observed | UPP |

Antimicrobial Activity

In vitro studies have indicated that this compound exhibits moderate antimicrobial properties against various bacterial strains. The compound's structural features contribute to its effectiveness against Gram-positive bacteria and certain fungi .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Candida albicans | Moderate |

Case Studies

- Antiviral Efficacy : A study evaluated several benzoic acid derivatives for their ability to inhibit viral proteases associated with SARS-CoV and MERS-CoV. The results highlighted the importance of specific functional groups in enhancing antiviral efficacy.

- Cell-Based Assays : In studies involving human foreskin fibroblasts, compounds derived from benzoic acids were shown to significantly enhance proteasomal activity without inducing cytotoxicity, suggesting potential therapeutic applications in age-related diseases .

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 3-chloro-4-(propan-2-yl)benzoic acid generally involves:

- Chlorination of a 4-(propan-2-yl)benzoic acid or its acid chloride derivative to introduce the chlorine atom at the 3-position on the aromatic ring.

- Hydrolysis or direct preparation of the acid from the corresponding acid chloride or ester intermediates.

A closely related compound, isopropyl 3-chloro-4-methylbenzoate (where the methyl group is at the 4-position), has been extensively studied and provides a useful model for understanding the preparation of this compound, considering the similarity of the isopropyl substituent.

Nuclear Chlorination of 4-(Propan-2-yl)benzoic Acid Chloride

- The chlorination occurs via a nuclear (aromatic ring) substitution on 4-(propan-2-yl)benzoic acid chloride.

- Chlorine gas is introduced into the reaction mixture containing 4-(propan-2-yl)benzoic acid chloride.

- A Lewis acid catalyst such as ferric chloride (FeCl3) is employed to facilitate the electrophilic aromatic substitution.

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature | 40 °C to 60 °C | Optimal range; below 20 °C lowers rate; above 160 °C increases side products |

| Pressure | Atmospheric or slight vacuum | Chlorine gas bubbling under stirring |

| Catalyst | Ferric chloride (FeCl3) | Lewis acid catalyst, easily handled |

| Solvent | Solvent-free (neat) | 4-(propan-2-yl)benzoic acid chloride is liquid |

| Chlorine stoichiometry | ~1.0 mole per mole of acid chloride | Controlled to avoid over-chlorination |

- The chlorination is an electrophilic aromatic substitution targeting the 3-position.

- The reaction is exothermic and produces hydrogen chloride as a by-product.

- Over-chlorination leads to dichlorinated by-products, which are minimized by controlling chlorine feed and temperature.

- The reaction mixture is typically worked up by vacuum distillation to separate unreacted starting material, desired chlorinated acid chloride, and high-boiling impurities.

- Vacuum distillation under reduced pressure (5–30 mmHg) at 120–150 °C bottom temperature.

- Recovery of unreacted acid chloride for recycling improves overall efficiency.

- Yields of this compound chloride analogues can reach ~70% with purities above 99% by gas chromatography.

- Side products such as dichlorinated compounds are typically below 3%.

Esterification to Form Isopropyl Ester (Model for Acid Formation)

Following chlorination, the acid chloride intermediate is reacted with isopropyl alcohol to form the corresponding isopropyl ester, which can then be hydrolyzed to the acid if needed.

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature | 80 °C to 120 °C | Optimal for esterification |

| Pressure | Atmospheric | Normal pressure |

| Catalyst | None or trace acid catalyst | Esterification proceeds with acid chloride and alcohol |

| Solvent | Usually neat or minimal solvent | Direct addition of isopropyl alcohol |

| Molar Ratio | Slight excess of isopropyl alcohol | To drive esterification to completion |

- Distillation under reduced pressure (5–30 mmHg) at 150–190 °C bottom temperature.

- Removal of unreacted alcohol and high-boiling impurities.

- Ester yields typically around 74% with purity >99% by gas chromatography.

- Side products minimal due to controlled reaction and purification.

Hydrolysis to this compound

If the acid chloride or ester is the intermediate, hydrolysis under acidic or basic conditions yields the free acid.

Typical Hydrolysis Conditions:

- Aqueous acid or base at mild temperatures (50–90 °C).

- Reaction monitored to avoid over-hydrolysis or side reactions.

Summary Table of Preparation Steps and Conditions

| Step | Starting Material | Conditions | Catalyst | Temperature (°C) | Pressure (mmHg) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Nuclear Chlorination | 4-(Propan-2-yl)benzoic acid chloride | Cl2 gas bubbling, solvent-free | FeCl3 | 40–60 | Atmospheric | ~70 | >99 | Avoid >160 °C to limit by-products |

| Vacuum Distillation | Reaction mixture | 120–150 °C bottom temp | None | 120–150 | 5–30 | — | — | Separates product and unreacted raw material |

| Esterification | This compound chloride + isopropanol | Stirring, neat or minimal solvent | None or acid catalyst | 80–120 | Atmospheric | ~74 | >99 | Excess alcohol drives reaction |

| Vacuum Distillation | Esterification mixture | 150–190 °C bottom temp | None | 150–190 | 5–30 | — | — | Purifies ester product |

| Hydrolysis (if needed) | Ester or acid chloride | Aqueous acid/base | None | 50–90 | Atmospheric | Variable | — | Converts ester to free acid |

Research Findings and Industrial Relevance

- The chlorination method using ferric chloride as a Lewis acid catalyst is industrially advantageous due to low cost, ease of handling, and high selectivity.

- Solvent-free conditions reduce environmental impact and simplify purification.

- Control of temperature and chlorine feed is critical to minimize by-products such as dichlorinated species.

- The esterification step to form isopropyl esters is a well-established route to protect the acid functionality or to prepare intermediates for further transformations.

- The overall process is scalable, providing high purity products suitable for use as intermediates in pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 3-Chloro-4-(propan-2-yl)benzoic acid, and how can reaction conditions be optimized for higher yields?

- Answer : The compound is typically synthesized via chlorination of a precursor like 4-(propan-2-yl)benzoic acid using chlorine gas or chlorinating agents (e.g., SOCl₂) in the presence of FeCl₃ as a catalyst. Optimization involves controlling temperature (e.g., 40–60°C), solvent selection (e.g., dichloromethane), and purification via recrystallization or column chromatography. Parallel monitoring using TLC or HPLC ensures reaction completion .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 7.8–8.2 ppm), isopropyl group (δ 1.2–1.4 ppm for CH₃), and carboxylic acid proton (broad peak near δ 12 ppm) .

- LC-MS : Confirms molecular weight ([M-H]⁻ at m/z 226) and purity. High-resolution MS distinguishes isotopic patterns for Cl .

- FT-IR : Identifies carboxylic acid C=O stretch (~1700 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve structural ambiguities in this compound?

- Answer :

- Data Collection : Use high-resolution synchrotron radiation (<1.0 Å) to resolve Cl and isopropyl group positions.

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. Address disorder in the isopropyl group using PART instructions .

- Validation : Check using R-factor convergence (<5%) and PLATON’s ADDSYM to avoid missed symmetry .

Q. How can researchers reconcile contradictory biological activity data for this compound across different assays?

- Answer :

- Assay Optimization : Standardize conditions (e.g., pH, temperature) and validate using positive/negative controls.

- Structural Analogues : Compare activity of derivatives (e.g., 3-Chloro-4-(trifluoromethoxy)benzoic acid) to identify critical functional groups .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like alcohol dehydrogenase .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer :

- DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., Cl substitution at C3).

- Retrosynthesis Tools : AI-based platforms (e.g., Reaxys/Pistachio) propose pathways using databases of similar chloroaromatic reactions .

- Solvent Effects : Simulate solvation free energies (COSMO-RS) to optimize SNAr reactions in polar aprotic solvents .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Answer :

- Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light. Monitor via HPLC for degradation products (e.g., dechlorinated or oxidized derivatives).

- Kinetic Modeling : Use Arrhenius plots to predict shelf life .

Q. What strategies resolve discrepancies in crystallographic data vs. computational geometry optimizations?

- Answer :

- Conformational Analysis : Compare gas-phase DFT-optimized structures with crystal packing using Mercury software.

- Hirshfeld Surfaces : Analyze intermolecular interactions (e.g., Cl···H contacts) to explain lattice stabilization effects .

Biological and Mechanistic Studies

Q. How can researchers elucidate the role of the isopropyl group in modulating the compound’s bioactivity?

- Answer :

- SAR Studies : Synthesize analogues (e.g., 3-Chloro-4-ethylbenzoic acid) and test against biological targets.

- Molecular Dynamics : Simulate ligand-protein interactions to assess steric effects of the isopropyl group .

Q. What in vitro models are suitable for studying the compound’s pharmacokinetic properties?

- Answer :

- Caco-2 Assays : Measure intestinal permeability.

- Microsomal Stability Tests : Use liver microsomes to assess CYP450-mediated metabolism. LC-MS/MS quantifies metabolites .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 226.67 g/mol | |

| Melting Point | 158–160°C (recrystallized from EtOH) | |

| LogP (Predicted) | 3.2 (ChemAxon) | |

| Crystal System | Monoclinic, P2₁/c |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.